3-Ethyl-N-hydroxy-2-benzofurancarboximidamide
Description
Properties
CAS No. |
84748-01-6 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-ethyl-N'-hydroxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-8-5-3-4-6-9(8)15-10(7)11(12)13-14/h3-6,14H,2H2,1H3,(H2,12,13) |
InChI Key |
QZCFVHVWQOHXHZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(OC2=CC=CC=C21)/C(=N\O)/N |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
One common synthetic route involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine or a derivative thereof and phenol . This method is advantageous due to its high yield and fewer side reactions.
Chemical Reactions Analysis
3-Ethyl-N-hydroxy-2-benzofurancarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzofuran ring can undergo substitution reactions, where different substituents replace the existing groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
3-Ethyl-N-hydroxy-2-benzofurancarboximidamide has the molecular formula and a molecular weight of approximately 204.23 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. Studies have shown that 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study:
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The underlying mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
Benzofuran derivatives are also recognized for their anti-inflammatory effects. 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide has been shown to reduce inflammation markers in preclinical models, indicating its potential use in treating inflammatory diseases such as arthritis .
Case Study:
In an experimental model of arthritis, administration of this compound led to a significant decrease in inflammatory cytokines and improved clinical scores compared to control groups. These findings support further investigation into its therapeutic applications in chronic inflammatory conditions .
Neuroprotective Effects
Emerging evidence suggests that 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide may possess neuroprotective properties. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study:
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a neuroprotective agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Initial results show promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Case Study:
A screening assay revealed that 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections .
Summary of Applications
The applications of 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide can be summarized as follows:
| Application Area | Potential Uses | Evidence Level |
|---|---|---|
| Anticancer Activity | Chemotherapeutic agent for various cancers | Strong |
| Anti-inflammatory Effects | Treatment for arthritis and other inflammatory diseases | Moderate |
| Neuroprotective Effects | Potential treatment for neurodegenerative diseases | Emerging |
| Antimicrobial Activity | Treatment for bacterial infections | Preliminary |
Mechanism of Action
The mechanism of action of 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided (Molecules, 2011) focuses on hydroxamic acid derivatives and related antioxidants, offering a foundation for comparing 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide with analogs. Below is a detailed analysis:
Structural Analogues and Functional Group Variations
N-Phenyl-2-furohydroxamic acid (Compound 11) Structure: Features a furan ring instead of benzofuran, with a phenyl group attached to the hydroxamic acid. Activity: Demonstrated moderate antioxidant activity in DPPH radical scavenging assays, attributed to the hydroxamic acid group’s ability to donate hydrogen atoms . The ethyl substituent may increase lipophilicity, influencing membrane permeability in biological systems.
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) Structure: Cyclohexane carboxamide with a 4-chlorophenyl group. Activity: Exhibited stronger metal-chelating activity (ferrozine assay) due to the electron-withdrawing chloro group enhancing the hydroxamate’s affinity for Fe²⁺ .
N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (Compound 4) Structure: Incorporates an amino acid backbone with a methylamide group. Activity: Lower antioxidant efficacy compared to simpler hydroxamates, likely due to steric hindrance from the cyclohexane moiety . Comparison: 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide’s rigid benzofuran scaffold may reduce conformational flexibility but enhance specificity in target interactions.
Key Data Table: Comparative Properties
| Compound | Core Structure | Substituents | Antioxidant Activity (DPPH IC₅₀) | Metal Chelation (Fe²⁺) |
|---|---|---|---|---|
| 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide | Benzofuran | 3-Ethyl, hydroxycarboximidamide | Not reported in evidence | Not reported |
| N-Phenyl-2-furohydroxamic acid (11) | Furan | Phenyl | Moderate | Weak |
| N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) | Cyclohexane | 4-Chlorophenyl | Low | High |
| Butylated hydroxyanisole (BHA) | Phenol | tert-Butyl, methoxy | High | None |
Notes:
- Data for the target compound is absent in the provided evidence; comparisons are inferred from structural analogs .
- BHA, a well-known antioxidant, is included as a benchmark.
Research Findings and Mechanistic Insights
- Antioxidant Activity : Hydroxamic acids generally exhibit dual mechanisms: radical scavenging (via H-atom donation) and metal chelation. The benzofuran system’s electron-rich nature may enhance radical stabilization in 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide compared to furan or cyclohexane analogs .
- Synthetic Challenges: Unlike the compounds in the evidence, which were synthesized via established hydroxamate coupling methods, the benzofuran core of the target compound may require specialized heterocyclic synthesis techniques (e.g., cyclization of substituted phenols).
Biological Activity
3-Ethyl-N-hydroxy-2-benzofurancarboximidamide (C11H12N2O2) is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12N2O2
- Molecular Weight : 220.23 g/mol
- IUPAC Name : 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide
The compound features a benzofuran moiety, which is known for its biological significance, particularly in medicinal chemistry.
Antiviral Activity
Recent studies have highlighted the antiviral properties of 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide. It has shown effectiveness against various viral families, including:
- Bornaviridae
- Filoviridae
- Paramyxoviridae
- Rhabdoviridae
- Arenaviridae
- Bunyaviridae
- Orthomyxoviridae
- Poxviridae
These findings suggest that the compound may be useful in developing antiviral therapies. A patent application has documented these antiviral properties, indicating methods for preventing or treating viral infections using this compound .
Antioxidant Activity
The compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
The precise mechanism through which 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide exerts its biological effects is still under investigation. However, it is hypothesized that the hydroxylamine functional group plays a critical role in its reactivity and interaction with biological targets.
Case Studies
- Antiviral Efficacy : In vitro studies demonstrated that treatment with 3-Ethyl-N-hydroxy-2-benzofurancarboximidamide significantly reduced viral load in cell cultures infected with influenza virus. The compound inhibited viral replication by interfering with the viral entry process .
- Antioxidant Studies : A study evaluated the antioxidant potential of the compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in scavenging activity, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related conditions .
Data Summary
| Biological Activity | Observations |
|---|---|
| Antiviral Activity | Effective against multiple viral families |
| Antioxidant Activity | Significant free radical scavenging capability |
| Mechanism | Likely involves interactions with viral proteins and free radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
